molecular formula C20H18N4O3 B11179742 N-(3-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide

N-(3-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide

Cat. No.: B11179742
M. Wt: 362.4 g/mol
InChI Key: VBHAKTRTYMTJJS-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-b]pyrazole class of heterocyclic molecules, characterized by a fused bicyclic core with a ketone oxygen at position 2. The acetamide group at position 3 is substituted with a 3-methoxyphenyl moiety, contributing to its unique physicochemical and biological properties. Its molecular formula is C₂₀H₁₈N₄O₃, with a molecular weight of 362.39 g/mol (estimated based on structural analogs) . The compound’s logP (octanol-water partition coefficient) is approximately 2.7, suggesting moderate lipophilicity conducive to membrane permeability .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)acetamide

InChI

InChI=1S/C20H18N4O3/c1-27-15-9-5-8-14(10-15)22-18(25)11-17-20(26)23-19-16(12-21-24(17)19)13-6-3-2-4-7-13/h2-10,12,17H,11H2,1H3,(H,22,25)(H,23,26)

InChI Key

VBHAKTRTYMTJJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3=C(C=NN23)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyrazole ring system.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the imidazo[1,2-b]pyrazole intermediate.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-b]pyrazole derivatives.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the imidazo[1,2-b]pyrazole core.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key analogs, focusing on substituent effects:

Compound Name Substituent (R-group) Molecular Weight (g/mol) logP Key Structural Differences Reference
N-(3-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide (Target Compound) 3-methoxyphenyl 362.39 ~2.7 Methoxy group at para-position on phenyl ring.
N-(2-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide (Y020-9695) 2-methoxyphenyl 362.39 N/A Methoxy at ortho-position may sterically hinder binding interactions.
N-(4-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide (Y021-8131) 4-fluorophenyl 350.35 2.734 Fluorine’s electronegativity enhances dipole interactions; lower molecular weight.
2-[7-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]-N-[3-(trifluoromethoxy)phenyl]acetamide 3,4-dimethoxyphenyl + CF₃O ~450.43 (estimated) ~3.8 Increased lipophilicity from CF₃O and methyl groups; potential steric bulk.
2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide 3,4,5-trimethoxyphenyl ~392.42 (estimated) ~1.9 Polar methoxy groups may reduce membrane permeability despite higher molecular weight.

Key Research Findings

Substituent Position Effects: The 3-methoxyphenyl group in the target compound balances lipophilicity (logP ~2.7) and hydrogen-bonding capacity (polar surface area ~61.5 Ų) compared to the 2-methoxy analog (Y020-9695), which may exhibit reduced solubility due to steric hindrance . Fluorine substitution (Y021-8131) lowers molecular weight (350.35 vs.

Hydrogen-Bonding Patterns: Methoxy groups in the 3,4,5-trimethoxy analog () increase hydrogen-bond acceptors (PSA ~80 Ų), but excessive polarity may limit bioavailability . The target compound’s single methoxy group retains moderate hydrogen-bonding capacity (5 acceptors, 2 donors) while maintaining lipophilicity .

Impact of Bulky Substituents :

  • The trifluoromethoxy group in ’s compound significantly increases logP (~3.8), suggesting enhanced blood-brain barrier penetration but possible toxicity risks .

Biological Activity

N-(3-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2

This structure features a methoxyphenyl group and an imidazopyrazole moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of imidazopyrazole have shown promising results against various cancer cell lines. The compound's mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
In a study examining the anticancer effects of related compounds, it was found that certain imidazopyrazole derivatives demonstrated IC50 values ranging from 1.5 to 5 µM against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) . The structure–activity relationship (SAR) analysis suggested that modifications in the phenyl ring significantly influenced the cytotoxicity.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Research Findings:
A recent publication highlighted that derivatives with a similar imidazo[1,2-b]pyrazole framework exhibited significant inhibition of lipopolysaccharide (LPS)-induced inflammation in murine models . This suggests that the compound may be a candidate for further development as an anti-inflammatory agent.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Cell Signaling Pathways: Similar compounds have been shown to inhibit pathways like NF-kB and MAPK, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis: The compound may promote apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Data Summary

Biological ActivityIC50 (µM)Cell Lines TestedReference
Anticancer1.5 - 5A431, Jurkat
Anti-inflammatoryNot specifiedMurine macrophages

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